![molecular formula C9H3N3O B15207341 Benzo[d]oxazole-2,4-dicarbonitrile](/img/structure/B15207341.png)
Benzo[d]oxazole-2,4-dicarbonitrile
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Overview
Description
Benzo[d]oxazole-2,4-dicarbonitrile is a heterocyclic aromatic organic compound characterized by a fused benzene and oxazole ring system with two cyano groups at the 2 and 4 positions
Synthetic Routes and Reaction Conditions:
From 2-Aminophenol: One common synthetic route involves the cyclization of 2-aminophenol with cyanogen bromide. The reaction typically requires a strong base such as potassium carbonate and is conducted in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
From 2-Hydroxybenzonitrile: Another method involves the cyclization of 2-hydroxybenzonitrile with chloroform in the presence of a base like sodium hydroxide. This reaction is usually performed under reflux conditions.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry to enhance efficiency and scalability. The use of microreactors allows for precise control over reaction conditions, leading to higher yields and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano groups to primary amines, resulting in the formation of diamines.
Substitution: Nucleophilic substitution reactions can occur at the cyano or oxazole positions, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are typical methods for reducing cyano groups.
Substitution: Nucleophiles such as ammonia (NH3) and amines can be used for substitution reactions.
Major Products Formed:
Oxo Derivatives: Oxidation can yield benzo[d]oxazole-2,4-dione.
Diamines: Reduction of both cyano groups can produce 2,4-diaminobenzo[d]oxazole.
Substituted Derivatives: Various substituted benzo[d]oxazoles can be synthesized depending on the nucleophile used.
Scientific Research Applications
Benzo[d]oxazole-2,4-dicarbonitrile is a heterocyclic compound featuring a benzene ring fused with an oxazole ring, with two cyano groups at the 2 and 4 positions on the oxazole ring. It belongs to the benzoxazole class, known for its diverse chemical and biological properties. The cyano groups enhance the compound's reactivity, making it useful in medicinal chemistry and organic synthesis. The molecular structure gives it unique electronic properties, making it suitable for drug discovery and material science applications.
Scientific Research Applications
This compound has applications across various fields.
Medicinal Chemistry:
- Anti-inflammatory Properties this compound can inhibit cyclooxygenase-2 (COX-2), an enzyme that participates in inflammatory processes. By inhibiting COX-2, the compound can reduce the production of prostaglandins, which are critical in pain signaling and inflammation.
- Antimicrobial Properties It also possesses antimicrobial properties through the inhibition of enzymes involved in microbial metabolism.
- Pharmacokinetics In silico studies suggest that this compound has favorable pharmacokinetic properties, including good gastrointestinal absorption and low blood-brain barrier permeability, suggesting potential oral bioavailability.
- Cancer Therapy Studies on the interactions of this compound with biological targets indicate its potential to modulate biochemical pathways. Its interaction with COX-2 can inhibit inflammatory responses and influence cell signaling pathways related to apoptosis and cell proliferation. This suggests a role in cancer therapy by targeting tumor growth signaling cascades. In one study, a related compound, benzo[d]oxazole B3, was found to be a dual inhibitor targeting PD-1/PD-L1 and VISTA, with high PD-1/PD-L1 inhibitory activity and VISTA binding affinity. It was shown to rescue the immunosuppression of T-cells mediated by PD-L1 and VISTA and effectively activate antitumor immunity, suggesting a novel therapeutic strategy to overcome the limitations of current anti-PD-1/PD-L1 therapy .
Material Science:
- The molecular structure of this compound contributes to unique electronic properties, making it suitable for applications in material science.
Other potential applications
- This compound can undergo several chemical transformations, making it a valuable intermediate in organic synthesis.
- It shares structural similarities with other compounds within the benzoxazole family.
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Benzo[d]oxazole-2-carbonitrile | Single cyano group at position 2 | Less reactive than dicarbonitrile variant |
Benzo[d]thiazole-2-carbonitrile | Contains a thiazole ring instead of oxazole | Different electronic properties |
Benzimidazole derivatives | Fused benzene and imidazole rings | Potentially different biological activities |
2-Aminobenzothiazole | Contains an amino group at position 2 | Enhanced solubility and bioactivity |
Mechanism of Action
Benzo[d]oxazole-2,4-dicarbonitrile is structurally similar to other benzoxazole derivatives, such as benzoxazole, benzothiazole, and indazole. its unique feature is the presence of two cyano groups, which can significantly alter its chemical reactivity and biological activity. These differences make it a valuable compound for specific applications where other benzoxazole derivatives may not be as effective.
Comparison with Similar Compounds
Benzoxazole
Benzothiazole
Indazole
2-Aminobenzoxazole
2-Hydroxybenzoxazole
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing Benzo[d]oxazole-2,4-dicarbonitrile derivatives, and how do reaction conditions influence yield?
- Methodological Answer : Benzo[d]oxazole derivatives are typically synthesized via condensation reactions between substituted benzaldehydes and 2-aminophenol derivatives. For example, refluxing with ethanol and glacial acetic acid as a catalyst achieves cyclization (e.g., 4 hours under reflux, followed by solvent evaporation) . To enhance yield, phosphorus trichloride (PCl₃) or ammonium chloride (NH₄Cl) can be used as dehydrating agents . Optimization of temperature (e.g., 60°C) and solvent polarity (e.g., methanol/water mixtures) is critical for minimizing side reactions .
Q. How can researchers confirm the structural integrity of synthesized this compound compounds?
- Methodological Answer : Multinuclear NMR spectroscopy (¹H and ¹³C) is essential for confirming the benzoxazole core and nitrile groups. For example, in related dihydrophenanthrene-dicarbonitriles, nitrile carbons appear at ~117 ppm in ¹³C-NMR, while aromatic protons resonate between 6.8–7.5 ppm in ¹H-NMR . Mass spectrometry (HRMS) further validates molecular weight, and IR spectroscopy confirms nitrile stretches (~2200 cm⁻¹). Purity can be assessed via HPLC with UV detection at 254 nm .
Q. What in vitro models are suitable for preliminary evaluation of antitumor activity in this compound derivatives?
- Methodological Answer : Mammary carcinoma cell lines (e.g., MCF-7 and MDA-MB-468) are widely used. Protocols involve 7–10 day exposure at concentrations up to 100 µM, with viability assessed via MTT or resazurin assays. Dose-response curves (IC₅₀ values) and time-dependent cytotoxicity studies help prioritize compounds . Controls should include cisplatin or doxorubicin as reference agents .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of this compound for selective enzyme inhibition?
- Methodological Answer : Fragment-based drug design is effective. For example, replacing the thione group in benzo[d]oxazole-2(3H)-thiones with a carbonitrile group improves selectivity for the immunoproteasome’s β5i subunit. Covalent inhibition via disulfide bonding with Cys48 can be validated through thiol reactivity assays and X-ray crystallography . Warhead scanning (e.g., introducing electrophilic groups) and fragment-growing campaigns enhance potency and pharmacokinetics .
Q. What strategies address enantioselectivity challenges in asymmetric catalysis involving this compound derivatives?
- Methodological Answer : Chiral catalysts (e.g., organocatalysts or metal-ligand complexes) are critical. For cyclopropane rearrangements, benzo[d]oxazole-2(3H)-thione derivatives achieve >90% enantiomeric excess (ee) when paired with thiourea catalysts. Solvent polarity (e.g., dichloromethane vs. toluene) and temperature (-20°C to rt) significantly impact stereochemical outcomes. Racemization risks can be mitigated via low-temperature quenching .
Q. How do functional group modifications (e.g., halogenation, methoxy substitution) impact the biological activity of this compound analogs?
- Methodological Answer : Halogenation (e.g., Cl or F at the 4-position) enhances lipophilicity and target binding via halogen bonding. Methoxy groups improve solubility but may reduce membrane permeability. SAR studies on 3-amino-9,10-dihydrophenanthrene derivatives show that electron-withdrawing groups (e.g., -NO₂) increase antimicrobial activity, while bulky substituents reduce metabolic stability .
Q. What in vivo models are appropriate for validating the therapeutic potential of this compound-based immunoproteasome inhibitors?
- Methodological Answer : Murine models of autoimmune diseases (e.g., collagen-induced arthritis) or cancer (e.g., xenografts) are ideal. Dosing regimens (oral vs. intraperitoneal) should align with pharmacokinetic profiles (e.g., t₁/₂, bioavailability). Biomarkers like serum cytokine levels (TNF-α, IL-6) and proteasome activity assays in splenocytes confirm target engagement .
Q. Data Contradictions and Resolution
Q. How should researchers resolve discrepancies in reported synthetic yields for this compound derivatives?
- Methodological Answer : Variability often arises from solvent purity, catalyst batch, or heating uniformity. Reproducibility can be improved by standardizing anhydrous conditions (e.g., molecular sieves in ethanol) and using high-purity reagents. Comparative studies using microwave-assisted synthesis vs. traditional reflux may identify optimal protocols .
Q. Why do some studies report potent β5i inhibition while others observe off-target effects with similar compounds?
- Methodological Answer : Off-target effects may stem from residual thiol reactivity in early analogs. Counter-screening against constitutive proteasome subunits (β5) and using β5i-knockout models can clarify selectivity. Introducing steric hindrance near the carbonitrile group reduces non-specific binding .
Q. Experimental Design Considerations
Q. What controls are essential in mechanistic studies of this compound-induced cytotoxicity?
- Methodological Answer : Include a non-cytotoxic analog (e.g., methyl-substituted derivative) to distinguish target-specific effects from general toxicity. ROS scavengers (e.g., NAC) and caspase inhibitors (e.g., Z-VAD-FMK) help delineate apoptotic pathways. Genomic profiling (RNA-seq) identifies dysregulated pathways .
Properties
Molecular Formula |
C9H3N3O |
---|---|
Molecular Weight |
169.14 g/mol |
IUPAC Name |
1,3-benzoxazole-2,4-dicarbonitrile |
InChI |
InChI=1S/C9H3N3O/c10-4-6-2-1-3-7-9(6)12-8(5-11)13-7/h1-3H |
InChI Key |
RBYUTHVNRGCQAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)C#N)C#N |
Origin of Product |
United States |
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